molecular formula C14H12BrNO3 B13882206 4-[(6-Bromonaphthalen-2-yl)amino]-4-oxobutanoic acid

4-[(6-Bromonaphthalen-2-yl)amino]-4-oxobutanoic acid

Cat. No.: B13882206
M. Wt: 322.15 g/mol
InChI Key: LJHKEHHDTKLFPY-UHFFFAOYSA-N
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Description

4-[(6-Bromonaphthalen-2-yl)amino]-4-oxobutanoic acid is a chemical compound that features a bromonaphthalene moiety attached to an amino group, which is further connected to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-Bromonaphthalen-2-yl)amino]-4-oxobutanoic acid typically involves the reaction of 6-bromonaphthalene-2-amine with succinic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure cost-effectiveness and high yield.

Chemical Reactions Analysis

Types of Reactions

4-[(6-Bromonaphthalen-2-yl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(6-Bromonaphthalen-2-yl)amino]-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(6-Bromonaphthalen-2-yl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The bromonaphthalene moiety can intercalate with DNA, while the amino and carbonyl groups can form hydrogen bonds with biological macromolecules. These interactions can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromonaphthalene-2-amine: A precursor in the synthesis of 4-[(6-Bromonaphthalen-2-yl)amino]-4-oxobutanoic acid.

    Naphthalene-2-amine: Lacks the bromine atom, leading to different reactivity and biological activity.

    4-Oxobutanoic acid: The butanoic acid component without the naphthalene moiety.

Uniqueness

This compound is unique due to the presence of both the bromonaphthalene and butanoic acid moieties, which confer distinct chemical reactivity and potential biological activities. This combination allows for versatile applications in various fields of research.

Properties

Molecular Formula

C14H12BrNO3

Molecular Weight

322.15 g/mol

IUPAC Name

4-[(6-bromonaphthalen-2-yl)amino]-4-oxobutanoic acid

InChI

InChI=1S/C14H12BrNO3/c15-11-3-1-10-8-12(4-2-9(10)7-11)16-13(17)5-6-14(18)19/h1-4,7-8H,5-6H2,(H,16,17)(H,18,19)

InChI Key

LJHKEHHDTKLFPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1NC(=O)CCC(=O)O

Origin of Product

United States

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